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Compound of Interest

Compound Name: SHP099

Cat. No.: B560175 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information for managing toxicities associated with the SHP2

inhibitor, SHP099, in preclinical animal models.

Frequently Asked Questions (FAQs)
Q1: What is SHP099 and how does it work?

A1: SHP099 is a highly potent, selective, and orally bioavailable small-molecule inhibitor of

SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).[1][2] It functions

through an allosteric mechanism, meaning it binds to a site on the SHP2 protein distinct from

the active site.[1][3] This binding stabilizes SHP2 in a closed, auto-inhibited conformation,

effectively locking the enzyme in an inactive state.[1][4] SHP2 is a key signaling protein that

regulates cell survival and proliferation, primarily through the RAS-ERK (MAPK) pathway.[1] By

inhibiting SHP2, SHP099 suppresses this signaling cascade, which is often hyperactivated in

cancers driven by receptor tyrosine kinases (RTKs).[1]

Q2: What are the most common toxicities observed with SHP099 in animal models?

A2: Preclinical studies have reported that SHP099 is generally well-tolerated at effective doses,

with several studies noting no significant loss of body weight or other overt signs of toxicity.[4]

[5] However, potential toxicities can be dose-dependent. One study noted some toxicity in mice

at a dose of 150 mg/kg, but not at 100 mg/kg.[6] For the broader class of SHP2 inhibitors,

potential on-target toxicities may include edema and decreased left ventricular ejection fraction,
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although these were noted in a clinical trial for a different SHP2 inhibitor (TNO155) and were

mostly mild and reversible.[7][8] Researchers should be aware that combining SHP099 with

other targeted therapies could potentially increase adverse effects.[9][10]

Q3: Are there any off-target effects of SHP099 I should be aware of?

A3: Recent research has identified that SHP099 and other allosteric SHP2 inhibitors can have

an off-target, SHP2-independent effect on autophagy.[11] At concentrations of 10 µM or higher,

SHP099 can inhibit autophagic flux, which may confound the interpretation of its on-target,

SHP2-dependent antitumor activities.[11] This off-target effect contributes to the compound's

overall antitumor activity and should be considered during experimental design and data

analysis.[11]

Q4: How does SHP099's toxicity profile compare to traditional chemotherapy?

A4: In a study using a colon cancer xenograft model, SHP099 treatment did not cause

significant body weight differences compared to the vehicle control. In contrast, the traditional

chemotherapy agent 5-Fluorouracil (5-Fu) led to a remarkable reduction in the body weight of

the mice, indicating more potent systemic side effects for 5-Fu.[4] This suggests SHP099 may

have a more favorable safety profile than some conventional chemotherapeutics.

Troubleshooting Guide
Issue 1: Significant Body Weight Loss (>15%) in Treated Animals

Possible Cause: The administered dose may be too high for the specific animal strain, age,

or health status. While many studies report no weight loss, individual animal responses can

vary.[4][5] A dose of 150 mg/kg has been associated with some toxicity.[6]

Troubleshooting Steps:

Confirm Dosing: Double-check dose calculations, formulation, and administration volume.

Reduce Dose: Lower the dose by 25-50% for the next cohort of animals. The effective

non-toxic dose range for SHP099 is often at or below 100 mg/kg.[6]
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Monitor Closely: Increase the frequency of animal monitoring (e.g., twice daily) for clinical

signs of distress.

Supportive Care: Provide nutritional supplements or hydration as recommended by

institutional veterinarians.

Stagger Dosing: If using a daily dosing schedule, consider an intermittent schedule to

allow for animal recovery, which has been a successful strategy for other SHP2 inhibitors.

[7]

Issue 2: Unexpected or Inconsistent Anti-Tumor Efficacy

Possible Cause 1: Off-Target Effects: The observed anti-tumor effect might be partially due to

SHP2-independent autophagy inhibition, especially at plasma concentrations exceeding 10

µM (which can result from oral doses of 75-100 mg/kg).[11]

Troubleshooting Steps:

Dose-Response Study: Perform a dose-response study to differentiate between on-target

(SHP2 inhibition) and potential off-target (autophagy inhibition) effects.

Pharmacodynamic Markers: Measure downstream targets of both SHP2 (e.g., p-ERK) and

autophagy (e.g., LC3-II/I ratio) in tumor tissue to correlate with efficacy.[11]

Possible Cause 2: Immune System Involvement: The anti-tumor activity of SHP099 can be

dependent on a functional immune system. In immunodeficient mice (nude mice), SHP099
showed minimal effect on CT-26 tumors, whereas it significantly decreased tumor burden in

immunocompetent mice.[4]

Troubleshooting Steps:

Select Appropriate Model: Ensure the animal model (syngeneic vs. xenograft) is

appropriate for the scientific question. If studying immunomodulatory effects, a syngeneic

model with an intact immune system is required.

Immune Cell Analysis: Analyze the tumor microenvironment for changes in immune cell

populations, such as an increase in CD8+ T-cells, following treatment.[4]
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Quantitative Data Summary
Table 1: In Vitro IC50 and EC50 Values for SHP099

Parameter Value Cell Line / Context Reference

IC50 (SHP2

Inhibition)
0.071 µM Enzymatic Assay [1]

EC50 (Autophagy

Inhibition)
10.6 µM Cell-Based Assay [11]

| EC50 (Cell Growth Inhibition) | ~23 µM | Cell Proliferation Assay |[11] |

Table 2: In Vivo Dosing and Observations
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Dose Animal Model Schedule
Observed
Effects

Reference

10 mg/kg

Imiquimod-
induced
psoriasis
mouse model

Not specified
Ameliorated
skin
inflammation.

[12]

15 mg/kg

LPS-induced

acute lung injury

mouse model

Intraperitoneal

(12h & 30min

prior to LPS)

Protected

against lung

injury.

[13]

75-100 mg/kg
Mouse tumor

xenograft models
Oral, Daily

Efficacious anti-

tumor effects;

plasma

concentrations

can exceed 10

µM.

[1][11]

100 mg/kg

B16F10

melanoma

mouse model

Not specified

Reduced tumor

growth without

causing body

weight loss or

other toxicity.

[5]

100 mg/kg
Neuroblastoma

xenograft model
Not specified

No significant

weight loss or

associated

toxicities.

[6]

| 150 mg/kg | Neuroblastoma xenograft model | Not specified | Showed some toxicity. |[6] |

Experimental Protocols
Protocol 1: General Rodent Toxicity Monitoring

This protocol outlines a basic framework for monitoring toxicity in mice or rats receiving

SHP099. It should be adapted to specific experimental needs and institutional guidelines.
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Animal Acclimation: Acclimate animals to the facility for at least one week before the study

begins.[14]

Group Assignment: Randomize animals into treatment and control groups, stratified by body

weight to ensure similar group means.[14] A typical study includes a vehicle control group

and at least three dose levels.[15] For short-term studies, use at least 10 rodents per sex per

group.[15]

Baseline Measurements: Before the first dose, record the body weight and perform a

detailed clinical observation for each animal.

SHP099 Administration: Prepare SHP099 in an appropriate vehicle and administer via the

planned route (e.g., oral gavage).

Daily Monitoring:

Clinical Observations: Check animals at least once daily for any signs of toxicity, including

changes in posture, activity, breathing, and skin/fur appearance.[14]

Body Weight: Record body weight daily for the first week and at least twice weekly

thereafter. A weight loss exceeding 15-20% of baseline is a common endpoint.

Weekly Monitoring:

Food/Water Consumption: Measure food and water intake per cage to detect significant

changes.

Endpoint Blood Collection:

At the end of the study, collect blood samples for biochemical assessments of organ

function (e.g., liver enzymes like ALT/AST, kidney function indicators like BUN/creatinine).

[16]

Necropsy and Histopathology:

Perform a full gross necropsy on all animals.

Collect key organs (liver, kidneys, spleen, heart, lungs, etc.). Record organ weights.
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Preserve tissues in formalin for histopathological examination to detect any structural

changes or damage.[15][16] Examine all tissues from the control and high-dose groups

first. If treatment-related effects are found, examine those specific tissues from the lower

dose groups.[15]

Visualizations
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Caption: SHP2's role in the RAS/ERK pathway and the inhibitory action of SHP099.
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Caption: Experimental workflow for in vivo toxicity assessment of SHP099.
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Observation:
Significant body weight loss
or clinical signs of toxicity

Is dosing, formulation,
and calculation correct?

Yes No

Is dose >100 mg/kg?
Action:

Correct dosing protocol
and re-initiate.

  Correct
  protocol

Yes No

Action:
Reduce dose by 25-50%

for next cohort.

  High dose is likely
  cause

Is the animal model known
to be sensitive?

Yes No

Action:
Consider dose reduction

and/or intermittent schedule.

  Model sensitivity
  is a factor

Action:
Investigate other causes.

Consult veterinarian.

  Toxicity is
  unexpected
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Caption: Decision tree for troubleshooting SHP099-related toxicity in animal models.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Support Center: Managing SHP099-Related
Toxicity in Animal Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b560175#managing-shp099-related-toxicity-in-animal-
models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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